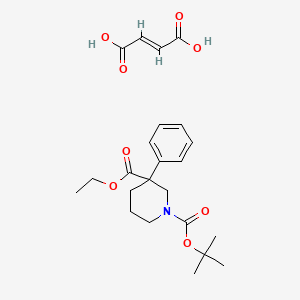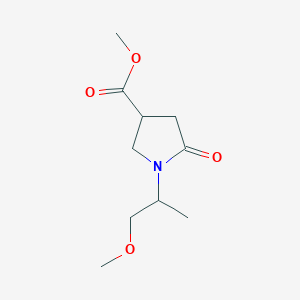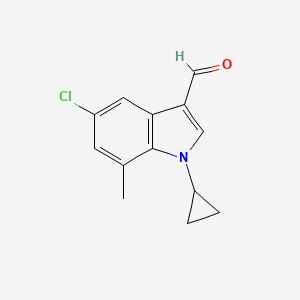
5-氯-1-环丙基-7-甲基-1H-吲哚-3-甲醛
描述
5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular weight of 193.63 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Molecular Structure Analysis
The molecular structure of 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde can be represented by the InChI code: 1S/C10H8ClNO/c1-6-2-8(11)3-9-7(5-13)4-12-10(6)9/h2-5,12H,1H3 .Chemical Reactions Analysis
Indole-3-carbaldehyde has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid . It condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .科学研究应用
杂环化合物合成
5-氯-1-环丙基-7-甲基-1H-吲哚-3-甲醛已被用于合成新的杂环化合物。例如,它与4-氨基-5-烷基(芳基)-4H-1,2,4-三唑-3-硫醇反应,形成三唑并[噻]二氮杂吲哚。这些化合物已通过单晶X射线衍射等方法表征,表明在材料科学和制药研究中具有潜在应用(Vikrishchuk et al., 2019)。
抗菌活性
该化合物还参与合成具有抗菌性能的衍生物。从中合成的吲哚-3-甲醛缩氨基脲衍生物显示出对各种细菌的抑制活性,包括金黄色葡萄球菌和枯草芽孢杆菌。这突显了其在开发新的抗菌剂中的潜力(Carrasco et al., 2020)。
绿色化学应用
该化合物已在绿色化学应用中使用。一项研究报告了使用环境友好的方法合成吲哚-3-甲醛的诺伊文纳格尔缩合产物。这种方法在减少化学合成对环境的影响方面具有重要意义(Madan, 2020)。
晶体结构分析
已确定了相关化合物的晶体结构,例如5-氯-3-甲基-1-苯基-1H-吡唑-4-甲醛,为分子相互作用和稳定性提供了见解。这类研究对于开发具有特定性质的材料至关重要(Xu & Shi, 2011)。
多样衍生物的合成
该化合物作为合成各种衍生物的前体,包括吡唑和吡啶衍生物。这些衍生物在从农业到制药等各个领域具有潜在应用(Kawashima et al., 1978)。
作用机制
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they interact with . Without specific information on “5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde”, it’s difficult to provide a detailed explanation of its mode of action.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected by “5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde” would depend on its specific targets and mode of action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely. Some indole derivatives are known to have high gastrointestinal absorption . .
Result of Action
The molecular and cellular effects of indole derivatives can include a wide range of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of “5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde” would depend on its specific targets and mode of action.
生化分析
Biochemical Properties
5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde, have been shown to inhibit certain enzymes involved in cancer cell proliferation, such as protein kinases . These interactions often involve binding to the active site of the enzyme, leading to inhibition or modulation of its activity.
Cellular Effects
The effects of 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the aryl hydrocarbon receptor pathway, which plays a role in regulating immune responses and detoxification processes . Additionally, 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde can induce apoptosis in cancer cells by altering the expression of genes involved in cell survival and death .
Molecular Mechanism
At the molecular level, 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, this compound has been shown to act as an agonist at the aryl hydrocarbon receptor, stimulating the production of interleukin-22, which facilitates mucosal reactivity . Additionally, it can inhibit the activity of certain protein kinases, thereby affecting cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde can lead to sustained changes in cellular metabolism and gene expression, particularly in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde vary with different dosages. At low doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth and modulating immune responses . At high doses, it may cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity.
Metabolic Pathways
5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects.
Transport and Distribution
The transport and distribution of 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with nuclear receptors and influence gene expression . The subcellular distribution of 5-chloro-1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde can also affect its stability and degradation, as well as its ability to exert its biological effects.
属性
IUPAC Name |
5-chloro-1-cyclopropyl-7-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-8-4-10(14)5-12-9(7-16)6-15(13(8)12)11-2-3-11/h4-7,11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQWOWSTHBSRBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(C=C2C=O)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1406819.png)
![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1406820.png)
![7-Methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1406821.png)

![1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1406823.png)

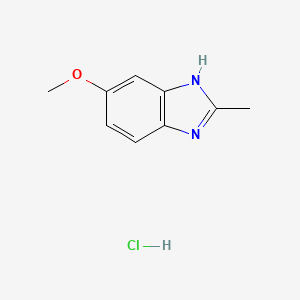
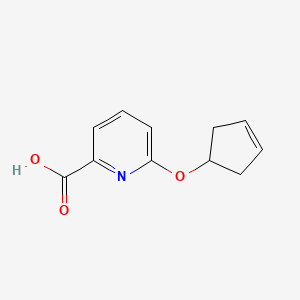
![2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid](/img/structure/B1406831.png)
![(2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid](/img/structure/B1406832.png)
